GSI-136 Demonstrates Superior Enzymatic Potency Against Gamma-Secretase Compared to Key Clinical-Stage GSIs
In enzymatic assays, GSI-136 exhibits an IC50 of 3 nM for inhibiting gamma-secretase activity [1]. This is more potent than the clinically advanced GSI Semagacestat (LY450139), which shows IC50 values of 10.9 nM and 12.1 nM for inhibiting the production of Aβ42 and Aβ40, respectively . It is also more potent than the second-generation GSI Begacestat (GSI-953), which has an IC50 of 15 nM for Aβ42 production in cellular assays [2].
| Evidence Dimension | Enzymatic/Cellular Potency (IC50) |
|---|---|
| Target Compound Data | 3 nM (γ-secretase inhibition) |
| Comparator Or Baseline | Semagacestat: 10.9 nM (Aβ42); Begacestat: 15 nM (Aβ42) |
| Quantified Difference | GSI-136 is 3.6-fold more potent than Semagacestat and 5-fold more potent than Begacestat. |
| Conditions | Enzymatic assay for GSI-136; Cellular assays (H4 human glioma cells for Semagacestat, unspecified for Begacestat). |
Why This Matters
Higher potency can enable the use of lower drug concentrations in experimental models, potentially reducing off-target effects and improving the therapeutic window.
- [1] MedChemExpress (MCE). GSI-136. View Source
- [2] Mayer, S. C., Kreft, A. F., Harrison, B., Abou-Gharbia, M., Antane, M., Aschmies, S., ... & Cole, D. C. (2008). Discovery of begacestat, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 51(23), 7348–7351. View Source
